molecular formula C11H15N5O4S B13382300 2-AMino-6-Mercapto-7-Methylpurine Ribonucleoside;7-Methyl-6-thio-D-guanosine;6-Mercapto-7-methylguanosine;MESG

2-AMino-6-Mercapto-7-Methylpurine Ribonucleoside;7-Methyl-6-thio-D-guanosine;6-Mercapto-7-methylguanosine;MESG

Cat. No.: B13382300
M. Wt: 313.34 g/mol
InChI Key: RFHIWBUKNJIBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-thioguanosine can be achieved through in vitro transcription. This involves the use of nucleoside triphosphates (NTPs) and a cap dinucleotide such as m7GpppG. The DNA template is designed so that guanine is the first transcribed nucleotide. The polymerase initiates transcription from the nucleoside moiety of GTP or m7GpppG, incorporating one of the nucleotides at the 5’-end of the nascent RNA .

Industrial Production Methods: Industrial production methods for 7-Methyl-6-thioguanosine are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-6-thioguanosine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Substitution: It can participate in substitution reactions, particularly in the presence of specific reagents.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Methyl-6-thioguanosine involves its conversion to 7-methyl-6-thioguanine in the presence of purine nucleoside phosphorylase. This reaction is used to measure changes in inorganic phosphate levels in coupled enzyme systems . The compound’s molecular targets and pathways include various enzymes involved in phosphate metabolism and protein synthesis .

Properties

IUPAC Name

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methylpurin-9-ium-6-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2-,12,13,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHIWBUKNJIBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=[N+](C2=C1C(=NC(=N2)N)[S-])C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.